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molecular formula C14H8F3N3O2 B8421807 4-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}benzonitrile

4-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}benzonitrile

Cat. No. B8421807
M. Wt: 307.23 g/mol
InChI Key: WVZVFKDEVIEYGT-UHFFFAOYSA-N
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Patent
US06930106B2

Procedure details

4-bromobenzonitrile (218 mg, 1.2 mmol), 2-nitro-4-(trifluoromethyl)aniline (206 mg, 1.0 mmol), Pd2dba3 (23 mg, 0.025 mmol), PCy2dmab (30 mg, 0.075 mmol), and Cs2CO3 (489 mg) are added to a round bottom flask. The flask is evacuated and filled with nitrogen two times and then left under vacuum for 5 min. After filling with nitrogen, toluene (4 mL Sureseal, degassed with nitrogen for 20 min) is added via syringe and the resultant dark red/black solution is heated to 100° C. with an oil bath. After 18 hr, the solution is cooled to room temperature and excess ethyl acetate is added. After washing with 1M HCl two times, the organic layer is washed with brine, dried over MgSO4, filtered through Celite, and concentrated to give crude material. This solid was purified by flash chromatography to afford 4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}benzonitrile. The yield is 288 mg (94%).
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
206 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
489 mg
Type
reactant
Reaction Step One
Quantity
23 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[N+:10]([C:13]1[CH:19]=[C:18]([C:20]([F:23])([F:22])[F:21])[CH:17]=[CH:16][C:14]=1[NH2:15])([O-:12])=[O:11].C([O-])([O-])=O.[Cs+].[Cs+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[N+:10]([C:13]1[CH:19]=[C:18]([C:20]([F:21])([F:22])[F:23])[CH:17]=[CH:16][C:14]=1[NH:15][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1)([O-:12])=[O:11] |f:2.3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
218 mg
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1
Name
Quantity
206 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)C(F)(F)F
Name
Cs2CO3
Quantity
489 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
23 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask is evacuated
ADDITION
Type
ADDITION
Details
filled with nitrogen two times
CUSTOM
Type
CUSTOM
Details
After filling with nitrogen, toluene (4 mL Sureseal, degassed with nitrogen for 20 min)
Duration
20 min
ADDITION
Type
ADDITION
Details
is added via syringe
WAIT
Type
WAIT
Details
After 18 hr
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution is cooled to room temperature
ADDITION
Type
ADDITION
Details
excess ethyl acetate is added
WASH
Type
WASH
Details
After washing with 1M HCl two times
WASH
Type
WASH
Details
the organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude material
CUSTOM
Type
CUSTOM
Details
This solid was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C(F)(F)F)NC1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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